1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone
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Overview
Description
1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an anilino group attached to the thiazole ring, along with a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone typically involves the reaction of aniline with thioamide derivatives under specific conditions. One common method includes the cyclization of aniline with α-haloketones in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitrated derivatives of the anilino group.
Scientific Research Applications
1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thiazole ring may also play a role in binding to biological macromolecules, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone
- (2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
- (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone
Uniqueness
1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is unique due to its specific structural features, such as the dimethylpropanone moiety, which distinguishes it from other similar compounds
Properties
IUPAC Name |
1-(2-anilino-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(2,3)12(17)11-9-15-13(18-11)16-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWLSLOVMJAJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN=C(S1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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